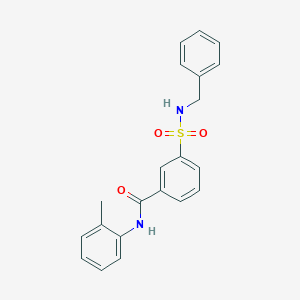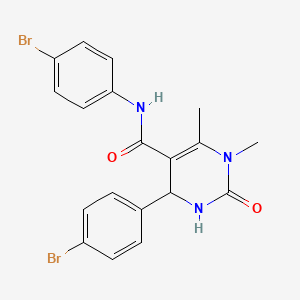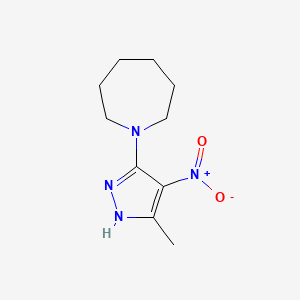![molecular formula C19H12BrClN2O3 B5081024 6-bromo-4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5081024.png)
6-bromo-4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-bromo-4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one” is a complex organic molecule that contains several functional groups and rings. It has a quinoline core, which is a type of heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . The molecule also contains bromo, chloro, and nitro substituents, which can significantly affect its chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with bromo, chloro, and nitro substituents attached at specific positions . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group, as well as the halogen substituents. These groups could potentially make the molecule more reactive towards nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro, bromo, and chloro groups could affect properties such as polarity, solubility, and stability .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-bromo-4-(4-chloro-3-nitrophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN2O3/c20-15-8-14-13(10-5-6-16(21)17(7-10)23(25)26)9-18(24)22-19(14)12-4-2-1-3-11(12)15/h1-8,13H,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMCPXMBPVJIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-dichloro-3-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5080946.png)
![3,5-dichloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5080949.png)
![1-(2-methylphenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5080953.png)


![1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B5080980.png)

![ethyl 2-[(4,8-dimethyl-2-quinolinyl)thio]propanoate](/img/structure/B5080997.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-N'-[4-(methylthio)phenyl]urea](/img/structure/B5080999.png)

![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5081016.png)

![N-[2-[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B5081041.png)
